

L-Galactopyranose vs. D-Galactopyranose: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-galactopyranose*

Cat. No.: *B7797501*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core differences between **L-galactopyranose** and D-galactopyranose. While these molecules are stereoisomers, their distinct three-dimensional arrangements lead to significant variations in their physicochemical properties, metabolic fates, and biological activities. This document outlines these differences through structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Stereochemistry and Physicochemical Properties

The fundamental difference between L- and D-galactopyranose lies in their stereochemistry; they are enantiomers, non-superimposable mirror images of each other. This seemingly subtle distinction in the spatial arrangement of hydroxyl groups around the pyranose ring profoundly influences their interaction with other chiral molecules, such as enzymes, and their physical properties.

Quantitative Physicochemical Data

The key physicochemical properties of L- and D-galactopyranose are summarized in the table below for easy comparison. The opposite sign in specific rotation is a direct consequence of their enantiomeric relationship.

Property	D-Galactopyranose	L-Galactopyranose	Citation
Molar Mass	180.16 g/mol	180.16 g/mol	
Melting Point	168–170 °C	168–170 °C	[1]
Solubility in Water	65 g/100 mL (20 °C)	65 g/100 mL (20 °C) (inferred)	[2][3]
Specific Rotation ([α] _D)	α-anomer: +150.7° β-anomer: +52.8° Equilibrium: +80.2°	α-anomer: -150.7° β-anomer: -52.8° Equilibrium: -80.2°	[4][5]

Note: The solubility of L-galactose is inferred to be identical to that of D-galactose, as is typical for enantiomers.

Metabolic Pathways and Biological Significance

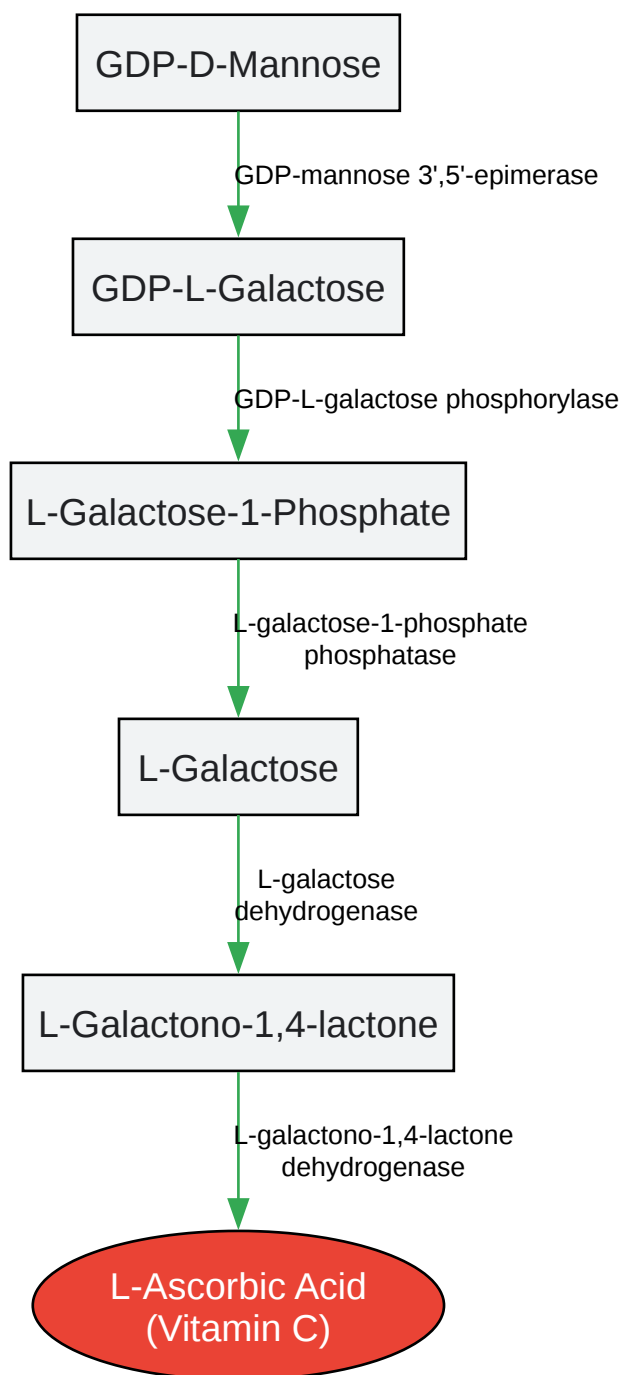
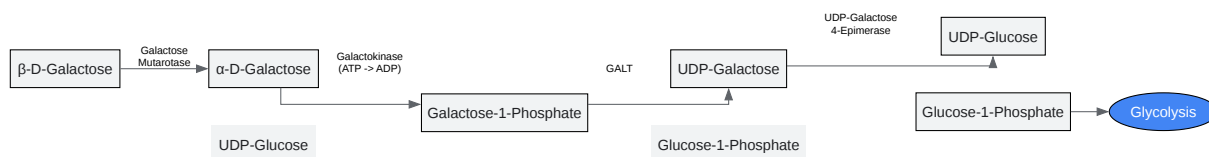
The biological roles of D- and **L-galactopyranose** are distinctly different, a direct result of the stereospecificity of enzymes involved in their metabolism.

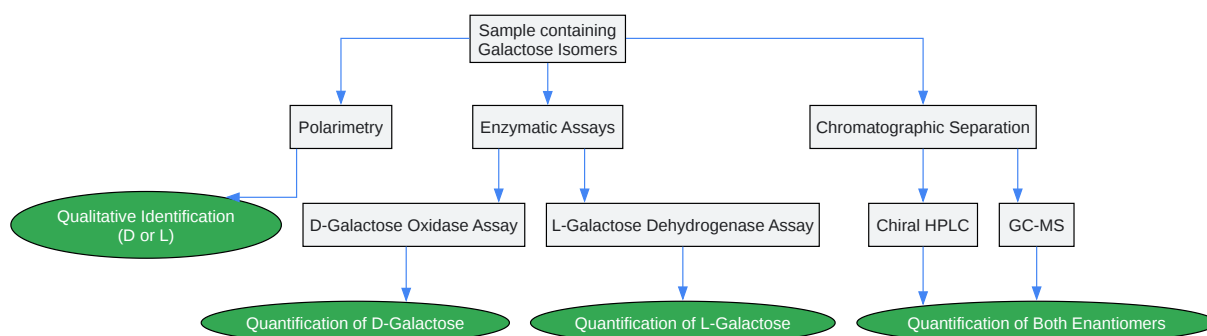
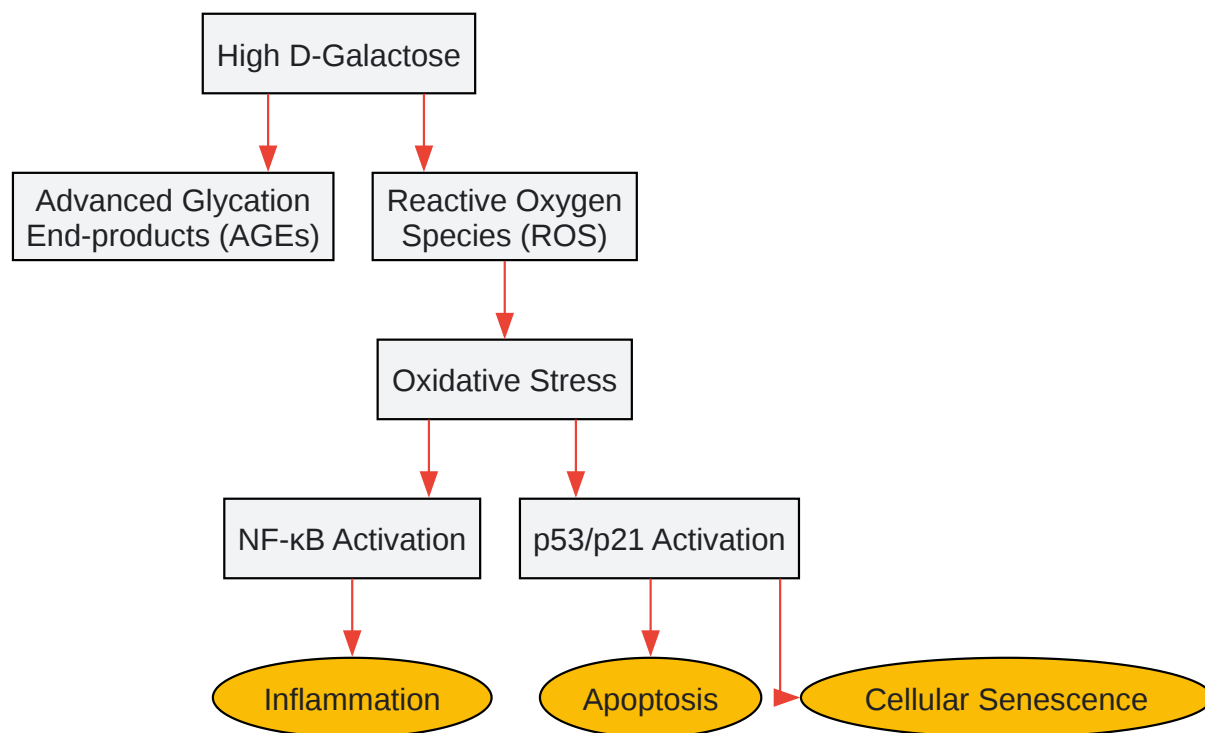
D-Galactopyranose: The Leloir Pathway

D-galactose is a common monosaccharide in the human diet, primarily derived from the hydrolysis of lactose. Its catabolism is principally carried out through the highly conserved Leloir pathway, which converts it into glucose-1-phosphate, an intermediate that can enter glycolysis for energy production.

The key enzymatic steps of the Leloir pathway are:

- Mutarotation: β-D-galactose is converted to α-D-galactose by galactose mutarotase.
- Phosphorylation: Galactokinase phosphorylates α-D-galactose to galactose-1-phosphate.
- Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.
- Epimerization: UDP-galactose 4-epimerase regenerates UDP-glucose.





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